molecular formula C15H13ClN2OS2 B5595386 3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B5595386
M. Wt: 336.9 g/mol
InChI Key: GKXWLFLTXKIXQU-UHFFFAOYSA-N
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Description

3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H13ClN2OS2 and its molecular weight is 336.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0157831 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Development of Novel Compounds : Research has been conducted on the synthesis of various benzothiophene derivatives, focusing on understanding their structural properties and potential as precursors for further chemical reactions. For example, studies on the synthesis, characterization, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have provided insights into the antimicrobial activities of these novel compounds (Spoorthy et al., 2021).

Biological Activities

  • Antimicrobial Activity : Compounds derived from benzothiophene cores have been evaluated for their antimicrobial properties. For instance, the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene has shown promise in antimicrobial applications, highlighting the significance of these compounds in developing new antimicrobial agents (Sharba et al., 2005).

Chemical Reactions and Mechanisms

  • Exploration of Chemical Reactions : Studies also include the exploration of chemical reactions involving benzothiophene derivatives, leading to the development of various heterocyclic compounds. This includes research on the convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides, demonstrating the versatility of benzothiophene derivatives in synthesizing a wide range of heterocyclic compounds (Takikawa et al., 1985).

Applications in Drug Discovery

  • Potential in Drug Discovery : The research on benzothiophene derivatives extends to their potential applications in drug discovery, especially in the identification of new molecules with significant biological activities. For example, the synthesis and antimicrobial activity of some new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives highlight the ongoing efforts to explore these compounds for therapeutic applications (Naganagowda & Petsom, 2011).

Properties

IUPAC Name

3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS2/c1-7-4-5-10-11(6-7)21-13(12(10)16)14(19)18-15-17-8(2)9(3)20-15/h4-6H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXWLFLTXKIXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC(=C(S3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.